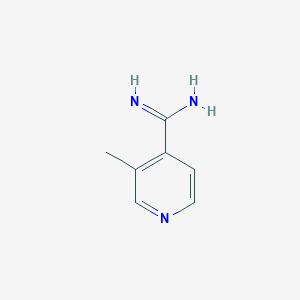

3-Methylpyridine-4-carboximidamide

Description

Properties

Molecular Formula |

C7H9N3 |

|---|---|

Molecular Weight |

135.17 g/mol |

IUPAC Name |

3-methylpyridine-4-carboximidamide |

InChI |

InChI=1S/C7H9N3/c1-5-4-10-3-2-6(5)7(8)9/h2-4H,1H3,(H3,8,9) |

InChI Key |

UWIMHJUGORCLEI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CN=C1)C(=N)N |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Studies of 3 Methylpyridine 4 Carboximidamide

Exploration of the Carboximidamide Moiety's Intrinsic Reactivity

The reactivity of 3-Methylpyridine-4-carboximidamide is largely dictated by the electronic properties of the carboximidamide group, which is structurally related to the more common amide and amidine functionalities.

The amidine group (-C(=NH)NH2) possesses both nucleophilic and electrophilic centers. A nucleophile is a chemical species that donates an electron pair to form a chemical bond, while an electrophile is a species that accepts an electron pair. masterorganicchemistry.com The nitrogen atoms of the amidine group have lone pairs of electrons, making them nucleophilic. They can be protonated or can react with electrophiles. The carbon atom of the C=N double bond is electron-deficient due to the electronegativity of the nitrogen atoms, making it an electrophilic center susceptible to attack by nucleophiles. youtube.com

However, the reactivity of the amidine carbon towards nucleophiles is tempered by resonance. The lone pair of electrons on the amino nitrogen can be delocalized onto the imino nitrogen, which reduces the electrophilicity of the carbon atom. This resonance stabilization makes amidines, similar to amides, less reactive towards nucleophiles than corresponding ketones or aldehydes. quora.com

Electrophiles will preferentially react with the nitrogen atoms. libretexts.org

Nucleophiles will attack the carbon atom of the C=N bond. libretexts.org

The carboximidamide moiety is a valuable precursor for the synthesis of various heterocyclic systems. A prominent example is its utility in forming 1,2,4-oxadiazoles, which are considered bioisosteres of amides and esters and are important in drug discovery. chim.it The synthesis of 1,2,4-oxadiazoles often proceeds through an N-hydroxycarboximidamide (amidoxime) intermediate. This intermediate can be acylated on the oxime oxygen, and the resulting O-acylamidoxime undergoes cyclization to form the 1,2,4-oxadiazole (B8745197) ring. mdpi.com

One common method involves a two-step process where the O-acylamidoxime is first prepared and then cyclized, often at room temperature using a base like tetrabutylammonium (B224687) fluoride (B91410) (TBAF). mdpi.com Alternatively, one-pot procedures have been developed where the amidoxime (B1450833) reacts directly with carboxylic acids or their derivatives in the presence of a coupling agent and a base. mdpi.com For instance, the Vilsmeier reagent can activate both the carboxylic acid for O-acylation and the intermediate for cyclization. mdpi.com Oxidative cyclization of N-acylguanidines using reagents like phenyliodine(III) diacetate (PIDA) also yields 3-amino-1,2,4-oxadiazoles. rsc.org

| Reaction Type | Key Reagents | Notes | Reference |

| Two-step cyclization | 1. Acyl chloride2. TBAF | Isolation of O-acylamidoxime intermediate. | mdpi.com |

| One-pot cyclization | Carboxylic acid, Vilsmeier reagent, triethylamine | Efficient, room temperature reaction. | mdpi.com |

| Oxidative cyclization | PhI(OAc)2 (PIDA) | Forms 3-amino-1,2,4-oxadiazoles from N-acylguanidines. | rsc.org |

Design and Synthesis of Conformationally Restricted Analogues

Conformational restriction is a powerful strategy in drug design to lock a molecule into its bioactive conformation, which can lead to increased potency and selectivity. nih.gov For this compound, there are several rotatable bonds, including the bond between the pyridine (B92270) ring and the carboximidamide group. Restricting this rotation can be achieved by incorporating the structure into a larger, more rigid ring system.

A hypothetical design strategy could involve synthesizing bicyclic or polycyclic analogues. For example, one could envision creating a fused ring system where the carboximidamide group is part of a new ring fused to the pyridine core. This would fix the relative orientation of the two key structural motifs. The synthesis of such analogues would likely involve multi-step synthetic sequences, potentially starting from functionalized pyridine derivatives.

Investigation of Isosteric and Bioisosteric Replacements within the this compound Scaffold

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a key tactic in medicinal chemistry to optimize drug-like properties. ajptr.com The this compound scaffold offers several positions for bioisosteric modification.

3-Methyl Group: The methyl group can be replaced with other small substituents to probe steric and electronic requirements. Common replacements include hydrogen, halogens (F, Cl), or a trifluoromethyl (CF3) group. cambridgemedchemconsulting.com

Carboximidamide Moiety: The amidine functionality is often considered a bioisostere for a guanidine (B92328) group. nih.gov Furthermore, the entire carboximidamide group can be replaced by other functionalities that mimic its role as a hydrogen bond donor and acceptor. Heterocyclic rings are common replacements for amide and amidine groups. For example, 1,2,4-oxadiazoles or 1,2,4-triazoles can be used as substitutes. chim.itdrughunter.com

| Original Group | Potential Bioisosteres | Rationale for Replacement | Reference |

| Methyl | H, F, Cl, CF3 | Modulate size, lipophilicity, and electronic properties. | cambridgemedchemconsulting.com |

| Pyridine | Phenyl, Thiophene, Isoxazole | Alter ring electronics, hydrogen bonding potential, and scaffold geometry. | sci-hub.se |

| Carboximidamide | Guanidine, 1,2,4-Oxadiazole, 1,2,4-Triazole | Mimic hydrogen bonding patterns, improve metabolic stability. | chim.itnih.gov |

Computational Chemistry and Molecular Modeling in 3 Methylpyridine 4 Carboximidamide Research

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) is a powerful computational method used to simulate the physical movements of atoms and molecules over time. drugtargetreview.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior at the atomic level, generating trajectories that reveal information about conformational changes, system stability, and intermolecular interactions. drugtargetreview.comresearchgate.net

Investigation of Conformational Flexibility and Dynamic Behavior of the Compound

Conformational analysis is crucial for understanding a molecule's biological activity, as its three-dimensional shape dictates its ability to interact with biological targets. MD simulations are ideally suited to explore the conformational landscape of a molecule, revealing the different shapes it can adopt and the energy barriers between them. This dynamic behavior can be critical for its function.

A comprehensive review of published scientific literature reveals a lack of specific studies focused on the conformational flexibility and dynamic behavior of 3-Methylpyridine-4-carboximidamide using molecular dynamics simulations. While conformational analyses have been performed on related pyridine (B92270) derivatives, nih.govnih.govrsc.org specific research detailing the dynamic properties of this compound is not publicly available.

Analysis of Ligand-Receptor Complex Stability and Binding Energetics

In drug discovery, understanding how a ligand binds to its receptor is paramount. MD simulations are frequently used to model the behavior of a ligand-receptor complex, providing insights into the stability of the complex and the key interactions that govern binding. nih.gov By analyzing the trajectory of the complex, researchers can identify crucial hydrogen bonds, hydrophobic interactions, and other forces that contribute to binding affinity. The binding free energy, a key determinant of a ligand's potency, can be estimated from these simulations using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area). escholarship.org

Despite the utility of this technique, there are no specific published studies detailing the analysis of ligand-receptor complex stability or the calculation of binding energetics for this compound through molecular dynamics simulations. While the methodology is widely applied to various ligands and protein targets, nih.govmdpi.com its application to this specific compound has not been documented in the available literature.

Free Energy Perturbation (FEP) and Alchemical Binding Free Energy Calculations

Free Energy Perturbation (FEP) is a rigorous computational method used to calculate the relative binding free energies of two ligands to a common receptor. wikipedia.orgcresset-group.com This "alchemical" transformation involves computationally "mutating" one molecule into another through a series of non-physical intermediate steps. cresset-group.comnih.gov By calculating the free energy change of this transformation both in the solvated state and when bound to the receptor, the difference in binding affinity can be determined with high accuracy. nih.gov This method is computationally intensive but provides valuable predictions to guide lead optimization in drug discovery. drugtargetreview.comvu.nl

A thorough search of scientific databases and literature yields no specific instances of Free Energy Perturbation or other alchemical binding free energy calculations being performed for this compound. The application of these advanced and resource-intensive methods appears to be unreported for this particular compound.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling techniques that aim to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. nih.govresearchgate.net These models are built by developing a mathematical relationship between calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and an experimentally measured activity or property. imist.manih.gov A robust QSAR/QSPR model can be used to predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts. researchgate.netnih.govimist.mamdpi.com

Detailed research findings from QSAR or QSPR studies specifically involving this compound are not available in the current scientific literature. Although QSAR and QSPR studies are commonly performed on various classes of compounds, including pyridine derivatives, researchgate.netnih.govimist.ma no models have been published that focus on or include this compound.

Below is a data table summarizing the lack of specific research findings for this compound in the discussed areas.

| Computational Method | Research Focus | Specific Findings for this compound |

| Molecular Dynamics (MD) Simulations | Conformational Flexibility & Dynamic Behavior | No specific studies found. |

| Ligand-Receptor Complex Stability & Binding Energetics | No specific studies found. | |

| Free Energy Perturbation (FEP) | Alchemical Binding Free Energy Calculations | No specific studies found. |

| QSAR/QSPR Modeling | Structure-Activity/Property Relationships | No specific studies found. |

Mechanistic Investigations of 3 Methylpyridine 4 Carboximidamide Interactions in Biological Systems Molecular Level

Molecular Recognition and Receptor Binding Kinetics

Current research has not established specific interactions between 3-Methylpyridine-4-carboximidamide and Sphingosine-1-Phosphate Receptors (S1PRs). The following sections outline the areas where data is currently unavailable.

Detailed Interactions with Sphingosine-1-Phosphate Receptors (S1PRs), particularly S1PR1

There is no available scientific literature or experimental data detailing the direct interaction of this compound with any of the sphingosine-1-phosphate receptors, including the extensively studied S1PR1 subtype. S1PRs are critical G protein-coupled receptors involved in regulating numerous physiological processes, making them a significant area for pharmaceutical research. However, the binding profile and potential modulatory effects of this compound on these receptors remain uncharacterized.

Elucidation of Agonist/Antagonist Binding Modes (Orthosteric vs. Allosteric Modulation)

Without evidence of direct binding to S1PRs, the mode of interaction—whether as an agonist or antagonist—for this compound is unknown. Consequently, there is no information to determine if it would bind to the primary (orthosteric) site, where the endogenous ligand sphingosine-1-phosphate binds, or to a secondary (allosteric) site that could modulate receptor activity.

Determination of Binding Affinity (Kd) and Kinetic Parameters (K_on, K_off, Residence Time)

No studies have been published that measure the binding affinity (expressed as the dissociation constant, Kd) or the kinetic parameters of this compound for S1PRs. The association rate constant (K_on), dissociation rate constant (K_off), and the resulting drug-target residence time are critical for understanding the potential therapeutic efficacy and duration of action of a compound, but this data does not exist for this compound in the context of S1PRs.

Enzyme Modulation Mechanisms

The influence of this compound on key enzyme systems is another area with limited specific data.

Inhibition and Activation Pathways (e.g., PARP inhibition, Nitric Oxide Synthase modulation)

PARP Inhibition: There is currently no scientific evidence to suggest that this compound acts as an inhibitor of Poly (ADP-ribose) polymerase (PARP) enzymes. PARP inhibitors are a class of targeted cancer therapies, and while many contain nicotinamide-like moieties, the specific activity of this compound has not been reported.

Nitric Oxide Synthase Modulation: While direct studies on this compound are absent, research on related compounds containing a carboximidamide functional group attached to a different heterocyclic ring (pyrazole) has shown inhibitory activity against Nitric Oxide Synthase (NOS). For instance, 1H-Pyrazole-1-carboxamidine and its methylated derivatives are known inhibitors of NOS isoforms. nih.gov This suggests that the carboximidamide group may play a role in NOS inhibition. However, it is crucial to note that the pyridine (B92270) ring in this compound is structurally distinct from the pyrazole (B372694) ring, and such differences can significantly alter biological activity. Therefore, without direct experimental validation, the NOS inhibitory potential of this compound remains speculative.

Analysis of Substrate and Cofactor Binding Site Interactions

Given the lack of confirmed enzyme targets, there is no analysis of how this compound might interact with substrate or cofactor binding sites. For a potential target like NOS, inhibitors often compete with the substrate L-arginine. nih.gov If this compound were to inhibit NOS, it would be hypothesized to interact with the arginine-binding site within the enzyme's active center, but this has not been experimentally verified.

Investigation of Intracellular Signaling Pathway Modulation (at a molecular/biochemical level)

Detailed, peer-reviewed scientific literature specifically investigating the intracellular signaling pathway modulation by this compound is not currently available. While patent literature suggests a potential association of this compound with the modulation of Sphingosine-1-Phosphate (S1P) receptors, specific studies elucidating the downstream effects on signaling cascades have not been published. nih.govnih.gov

For context, S1P receptors are a class of G protein-coupled receptors (GPCRs) that, upon activation by their endogenous ligand sphingosine-1-phosphate, can initiate a variety of intracellular signaling cascades. monarchinitiative.orgwikipedia.org These pathways are highly dependent on the specific S1P receptor subtype (S1PR1-5) and the G protein to which it couples (e.g., Gαi, Gαq, Gα12/13). nih.govnih.gov Activation can lead to the modulation of downstream effectors such as:

Ras/ERK pathway: Influencing cell proliferation and differentiation. tulane.edu

PI3K/Akt pathway: Regulating cell survival and growth. nih.gov

PLC/Ca2+ pathway: Controlling intracellular calcium levels and downstream calcium-dependent processes. nih.gov

Rho/ROCK pathway: Affecting cell shape, motility, and contraction. nih.gov

The specific G protein coupling of different S1P receptor subtypes is summarized in the table below.

| Receptor Subtype | Primary G protein Coupling |

| S1PR1 | Gαi/o |

| S1PR2 | Gαi/o, Gαq, Gα12/13 |

| S1PR3 | Gαi/o, Gαq, Gα12/13 |

| S1PR4 | Gαi/o, Gα12/13 |

| S1PR5 | Gαi/o, Gα12/13 |

This table provides a general overview of S1P receptor signaling based on existing literature for known ligands. The specific pathways modulated by this compound have not been experimentally determined.

Without dedicated research on this compound, it is not possible to definitively state which of these, if any, signaling pathways are modulated by this specific compound.

Ligand-Induced Receptor Trafficking and Internalization Mechanisms (e.g., Clathrin-mediated Endocytosis)

Similar to the modulation of signaling pathways, there is a lack of specific research on the ligand-induced receptor trafficking and internalization mechanisms for this compound.

In the context of S1P receptors, ligand-induced internalization is a critical mechanism for regulating signal duration and intensity. For S1PR1, the best-characterized subtype, agonist binding (like the natural ligand S1P or the synthetic agonist FTY720P) is known to induce rapid receptor internalization. nih.govnih.gov This process is primarily mediated by clathrin-mediated endocytosis . nih.govresearchgate.net

The key molecular steps in this process for known S1PR1 agonists include:

Receptor Phosphorylation: Agonist binding leads to the phosphorylation of the receptor's intracellular domains.

β-Arrestin Recruitment: Phosphorylated receptors recruit β-arrestins (β-arrestin 1 and β-arrestin 2). nih.gov

Clathrin-Coated Pit Formation: The receptor-β-arrestin complex is targeted to clathrin-coated pits on the plasma membrane. This process involves the adaptor protein AP-2 and the GTPase dynamin. nih.govmdpi.com

Vesicle Scission and Internalization: Dynamin mediates the pinching off of the clathrin-coated vesicle from the plasma membrane, resulting in the internalization of the receptor. mdpi.com

The table below outlines the key molecular players involved in the clathrin-mediated endocytosis of S1PR1 based on studies with known agonists.

| Molecular Component | Function in S1PR1 Internalization |

| S1PR1 Agonist | Initiates receptor activation |

| β-Arrestins (1 & 2) | Adaptor proteins that link the receptor to the endocytic machinery |

| Clathrin | Forms the polyhedral lattice of the coated pits and vesicles |

| Adaptor Protein 2 (AP-2) | A key component of the endocytic machinery that recruits clathrin |

| Dynamin | A GTPase responsible for the scission of the vesicle from the plasma membrane |

This table describes the established mechanism for known S1P receptor agonists. It is currently unknown if this compound induces receptor internalization and, if so, whether it follows this canonical clathrin-mediated pathway.

Without experimental data specifically for this compound, any discussion of its effect on receptor trafficking remains speculative.

Applications of 3 Methylpyridine 4 Carboximidamide in Advanced Chemical Science

Utility as a Versatile Chemical Building Block in Organic Synthesis

The strategic placement of the methyl and carboximidamide groups on the pyridine (B92270) ring makes 3-Methylpyridine-4-carboximidamide a valuable synthon for the construction of more complex molecular architectures. The carboximidamide moiety, in particular, offers a rich reaction chemistry, enabling its transformation into a variety of other functional groups and heterocyclic systems.

A primary route to synthesizing carboximidamides involves the reaction of the corresponding nitrile with an amine or ammonia (B1221849). In the case of this compound, the starting material would be 3-methyl-4-cyanopyridine. A common method for this transformation is the Pinner reaction, which proceeds through an imidate intermediate formed by treating the nitrile with an alcohol in the presence of a strong acid. Subsequent reaction of the isolated imidate with an amine or ammonia furnishes the desired carboximidamide. Alternatively, direct reaction of the nitrile with an amine can be achieved under various catalytic conditions. For instance, the synthesis of related phenylsulfonyl- and 4-aminophenylsulfonyl-carboximidamides has been successfully achieved by the condensation of sulfonamides with heterocyclic methyl carbimidates, which are generated in situ from the corresponding nitriles. nih.gov This suggests a viable pathway for the synthesis of this compound and its derivatives.

Once formed, the carboximidamide group of this compound can participate in a range of chemical transformations. It can be hydrolyzed to the corresponding carboxamide or carboxylic acid, providing a route to other important classes of pyridine derivatives. Furthermore, the nitrogen atoms of the carboximidamide can act as nucleophiles, allowing for further functionalization. A significant application of carboximidamides is their use in the synthesis of nitrogen-containing heterocycles. Through condensation reactions with appropriate bifunctional reagents, the carboximidamide moiety can be cyclized to form various five- and six-membered rings, such as triazoles, oxadiazoles, or pyrimidines. This versatility makes this compound a key intermediate for accessing a diverse library of substituted pyridine-based compounds with potential applications in medicinal chemistry and materials science.

Ligand Design for Coordination Chemistry and Catalysis

The pyridine nitrogen atom and the carboximidamide group in this compound provide multiple potential coordination sites for metal ions, making it an attractive ligand for the construction of coordination complexes and catalysts. The lone pair of electrons on the pyridine nitrogen allows for sigma-donation to a metal center, a fundamental interaction in the vast field of pyridine-based coordination chemistry. jscimedcentral.comwikipedia.org The carboximidamide group introduces additional donor atoms, enabling the ligand to act in a monodentate, bidentate, or bridging fashion.

The coordination behavior of this compound can be inferred from studies on related pyridine carboxamide ligands. Pyridine carboxamides have been shown to form stable complexes with a variety of transition metals, including copper(II), where they can act as multidentate ligands involving both the pyridine nitrogen and the amide group. rsc.org The specific coordination mode is often influenced by the steric and electronic environment of the ligand and the nature of the metal ion. In the case of this compound, the presence of the methyl group at the 3-position can influence the steric accessibility of the pyridine nitrogen and the carboximidamide group, potentially leading to specific coordination geometries.

The resulting metal complexes of this compound could find applications in catalysis. The electronic properties of the pyridine ring can be tuned by substituents, which in turn affects the catalytic activity of the metal center. rsc.orgmdpi.comnih.gov For example, in iron-based catalysts, the introduction of electron-withdrawing or electron-donating groups on the pyridine ligand has been shown to modulate the reactivity of the complex in oxidation reactions. mdpi.comnih.gov The carboximidamide group can also play a direct role in catalysis, for instance, by participating in substrate binding or by influencing the redox potential of the metal center. The potential for this compound to form well-defined coordination complexes with tunable electronic and steric properties makes it a promising candidate for the development of novel catalysts for a range of organic transformations.

| Potential Coordination Modes of this compound | Description |

| Monodentate | Coordination through the pyridine nitrogen atom. |

| Bidentate | Chelation involving the pyridine nitrogen and one of the carboximidamide nitrogen atoms. |

| Bridging | The ligand connects two or more metal centers, potentially utilizing both the pyridine and carboximidamide groups. |

Development of Radioligands and Molecular Probes for Research Imaging (e.g., PET Tracers)

Positron Emission Tomography (PET) is a powerful molecular imaging technique that relies on the use of radiolabeled probes to visualize and quantify biological processes in vivo. nih.govmoravek.com The development of novel PET radioligands is a crucial area of research, and pyridine-based structures are frequently employed as scaffolds for these imaging agents due to their favorable pharmacokinetic properties and synthetic accessibility.

While there is no direct evidence of this compound being used as a PET radioligand, its structural features suggest its potential as a precursor for such agents. The synthesis of PET tracers typically involves the incorporation of a positron-emitting radionuclide, such as fluorine-18 (B77423) (¹⁸F) or carbon-11 (B1219553) (¹¹C), into a molecule with high affinity and selectivity for a specific biological target.

The pyridine ring of this compound can be a site for radiofluorination. Various methods for the ¹⁸F-labeling of pyridine rings have been developed, often involving nucleophilic substitution of a suitable leaving group. The carboximidamide moiety could also be a site for radiolabeling, for instance, through the incorporation of a ¹¹C-labeled methyl group.

The design of a successful PET radioligand requires careful consideration of its biological properties. The 3-methyl group could potentially influence the metabolic stability and binding affinity of the molecule. The carboximidamide group, with its ability to participate in hydrogen bonding, might contribute to target recognition. By modifying the structure of this compound, for example by introducing targeting vectors or optimizing its lipophilicity, it could be developed into a specific probe for a variety of biological targets, such as enzymes or receptors that are implicated in disease. The versatility of the pyridine scaffold in PET radioligand design suggests that this compound and its derivatives represent a promising, yet underexplored, class of compounds for the development of novel molecular imaging agents.

| Radionuclide | Half-life | Potential Labeling Strategy for this compound Derivatives |

| Fluorine-18 (¹⁸F) | ~110 minutes | Nucleophilic substitution on the pyridine ring. |

| Carbon-11 (¹¹C) | ~20 minutes | Incorporation of a ¹¹C-methyl group on a nitrogen or other suitable position. |

Emerging Research Directions and Future Perspectives

Development of Novel and Efficient Synthetic Methodologies for Carboximidamides

The synthesis of pyridine (B92270) derivatives has been a subject of intense research due to their prevalence in biologically active compounds. researchgate.netnih.govnih.gov Traditional condensation strategies are continuously being modified, and new methods involving transition-metal-catalyzed cyclization and cross-coupling are emerging to create functionalized pyridines. researchgate.net The development of efficient and environmentally friendly preparation methods is a key focus. nih.gov

For the carboximidamide moiety specifically, research is ongoing to develop more efficient synthetic routes. While classical methods exist, newer strategies aim to improve yields, reduce reaction times, and utilize greener solvents and catalysts. For instance, electrochemical synthesis has been successfully employed for creating pyridine carboxamides from pyridine carbohydrazides and amines in an aqueous medium, offering an oxidant-free and milder alternative to traditional methods. rsc.org Another approach involves the synthesis of chiral linear and macrocyclic pyridine carboxamides starting from pyridine-2,6-dicarbonyl dichloride. mdpi.comnih.gov The development of methodologies for creating diverse pyridine derivatives, such as those catalyzed by SnCl₂·2H₂O in water or through metal-free pathways using reagents like NaHCO₃, highlights the trend towards simpler and more sustainable chemistry. nih.gov

Future work will likely focus on catalyst development, flow chemistry applications, and enzymatic synthesis to produce carboximidamides like 3-Methylpyridine-4-carboximidamide with high purity and efficiency, which is crucial for both laboratory-scale research and large-scale pharmaceutical production.

Table 1: Comparison of Synthetic Methodologies for Pyridine Derivatives

| Methodology | Key Features | Starting Materials Example | Product Example | Reference |

|---|---|---|---|---|

| Electrochemical Synthesis | External oxidant-free, green solvent (aqueous medium), mild conditions. | Pyridine carbohydrazides and amines | Pyridine carboxamides | rsc.org |

| Chiral Macrocyclization | Creates complex chiral structures. | Pyridine-2,6-dicarbonyl dichloride and D-alanyl methyl ester | Chiral macrocyclic pyridine carboxamides | mdpi.comnih.gov |

| Multicomponent Reaction | Tin(IV) catalyzed, synthesis in water. | Aldehydes, β-keto esters, anilines, malononitrile | Polysubstituted pyridines | nih.gov |

| Metal-Free Condensation | Simple, mild, catalyzed by NaHCO₃. | α,β-unsaturated aldehydes and propargylamine | Multisubstituted pyridines | nih.gov |

Integration of Advanced Computational Methodologies for Predictive Chemical and Biological Design

The integration of computational tools is revolutionizing drug discovery by enabling the predictive design of molecules with desired properties, thereby reducing the time and cost associated with trial-and-error approaches. nih.govspringernature.com For this compound analogs, methodologies like Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are invaluable. nih.govugm.ac.id

3D-QSAR studies, often guided by molecular docking, help identify the key structural features of a molecule that determine its biological activity. ugm.ac.id For example, studies on pyrozolo[1,5-a]pyridine/4,4-dimethylpyrazolone analogues as PDE4 inhibitors used pharmacophore modeling and 3D-QSAR to identify crucial features for activity, such as hydrogen bond acceptors and aromatic rings. nih.gov Similarly, computational studies on imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogues as antimycobacterial agents generated a 3D-QSAR model that can be used to design more potent derivatives. researchgate.net These models provide contour maps that indicate where steric bulk or specific electronic properties might enhance or diminish activity, guiding the synthesis of new, more effective compounds. nih.gov

Molecular dynamics (MD) simulations further refine this understanding by providing a dynamic picture of how a ligand interacts with its target protein over time, confirming the stability of binding modes predicted by docking. nih.govresearchgate.net The use of these in silico tools allows for the pre-screening of virtual libraries of compounds, prioritizing those with the highest predicted affinity and best pharmacokinetic profiles for synthesis and biological testing. nih.gov

Table 2: Application of Computational Methods in Drug Design

| Computational Method | Objective | Example Application | Key Findings/Predictions | Reference |

|---|---|---|---|---|

| 3D-QSAR | Predict biological activity based on 3D molecular properties. | Inhibitors for Plasmodium falciparum Dihydrofolate Reductase | Identified molecular determinants of inhibitor binding. | ugm.ac.id |

| Pharmacophore Modeling | Identify essential 3D arrangement of features for biological activity. | PDE4 selective inhibitors | A five-point model (AHHRR) was crucial for inhibition. | nih.gov |

| Molecular Docking | Predict the preferred binding orientation of a ligand to a target. | Imidazo[1,2-a]pyridine-3-carboxamide analogues | Identified key H-bonding interactions with target residues. | researchgate.net |

| Molecular Dynamics (MD) Simulation | Simulate the movement of atoms and molecules to understand dynamic interactions. | PDE4 inhibitors | Confirmed the stability of docking-predicted binding modes. | nih.gov |

Exploration of Multi-Target Ligand Design and Polypharmacology Concepts

The traditional "one drug, one target" paradigm is increasingly being challenged by the understanding that complex diseases often involve multiple biological pathways. dovepress.commdpi.com This has led to the rise of polypharmacology—the design of single chemical entities that can modulate multiple targets simultaneously. springernature.comnih.gov This approach can offer improved efficacy, reduced risk of drug resistance, and better safety profiles compared to combination therapies. dovepress.comnih.gov

The carboximidamide moiety, present in this compound, is a feature in compounds designed for multi-target activity. For instance, novel piperine-carboximidamide hybrids were designed as cytotoxic agents targeting multiple kinases like EGFR, BRAF, and CDK2. nih.govnih.gov In one study, compound VIk from this series showed potent inhibitory activity against both BRAFV600E (IC₅₀ = 40 nM) and CDK2 (IC₅₀ = 12 nM). nih.gov Similarly, another series of indazole-carboximidamide hybrids produced compounds that inhibited EGFR, CDK2, and c-Met. nih.gov

The future for this compound analogs lies in the rational design of such multi-target ligands. This involves identifying targets in related disease pathways and designing molecules that possess the necessary pharmacophoric features to interact with all of them. This is a significant challenge but holds immense promise for treating complex multifactorial diseases like cancer and infectious diseases. dovepress.com

Applications in Chemical Biology Tool Development and Probe Synthesis

Chemical probes are small molecules used to study and manipulate biological systems, providing invaluable insights into protein function and disease mechanisms. pageplace.de Carboximidamide-containing compounds have the potential to be developed into such tools. While carbodiimides like EDC and CMC have been established as probes for RNA structure, the core structure of this compound could be adapted for similar or different purposes. nih.govnih.gov

The development of a molecule like this compound into a chemical probe would involve modifying its structure to incorporate reporter tags (e.g., fluorophores, biotin) or photoreactive groups for covalent labeling of target proteins. These probes could then be used in a variety of applications, including:

Target Identification and Validation: Identifying the specific cellular proteins that a class of compounds binds to.

Imaging: Visualizing the localization of a target protein within a cell.

Activity-Based Protein Profiling (ABPP): Measuring the activity of entire enzyme families in complex biological samples.

The synthesis of such probes requires versatile chemical handles on the parent molecule that allow for the attachment of these functionalities without disrupting the core binding interactions. The exploration of this compound and its derivatives as scaffolds for chemical probe development represents a promising future direction that bridges chemistry, biology, and medicine.

Q & A

Q. Q1. What are the recommended synthetic routes for 3-methylpyridine-4-carboximidamide, and how can reaction conditions be optimized?

Methodology :

- Amide bond formation : Use coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) to facilitate carboximidamide synthesis from precursor acids and amines .

- Optimization : Vary solvent polarity (e.g., DMF vs. THF) and temperature (25–60°C) to maximize yield. Monitor reaction progress via TLC or HPLC.

- Purification : Use column chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane to isolate the product.

Table 1 : Example reaction conditions for amide bond formation:

| Coupling Agent | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| DCC | DMAP | DMF | 78 | |

| EDC·HCl | HOBt | THF | 65 | [Synthetic protocol] |

Q. Q2. What analytical techniques are critical for characterizing this compound and verifying purity?

Methodology :

- NMR spectroscopy : Confirm structure via - and -NMR, focusing on pyridine ring protons (δ 7.5–8.5 ppm) and imidamide NH signals (δ 5.0–6.0 ppm) .

- HPLC-MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and ESI-MS for molecular ion confirmation.

- Elemental analysis : Validate empirical formula (e.g., CHN) with ≤0.4% deviation .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in reported bioactivity data for this compound analogs?

Methodology :

- Meta-analysis : Compare substituent effects across analogs (e.g., halogen vs. methoxy groups) using data from pyrazole-carboximidamide derivatives .

- In silico modeling : Perform molecular docking to assess binding affinity variations due to steric/electronic effects (e.g., methyl vs. trifluoromethyl groups) .

- Dose-response assays : Replicate studies under standardized conditions (e.g., IC in µM) to isolate confounding factors like solvent polarity .

Table 2 : Bioactivity variations in carboximidamide analogs (example):

| Substituent | Target Protein | IC (µM) | Reference |

|---|---|---|---|

| 4-Methoxyphenyl | Kinase X | 0.45 | |

| 3-Nitrophenyl | Kinase X | 1.20 | |

| 2-Chlorophenyl | Kinase X | 0.78 |

Q. Q4. What strategies are effective for designing SAR studies on this compound derivatives?

Methodology :

- Scaffold diversification : Introduce substituents at pyridine C3/C4 positions to modulate electronic profiles (e.g., electron-withdrawing groups enhance electrophilicity) .

- Pharmacophore mapping : Use X-ray crystallography or DFT calculations to identify critical hydrogen-bonding motifs (e.g., imidamide NH interactions) .

- ADMET profiling : Assess metabolic stability (CYP450 assays) and solubility (shake-flask method) to prioritize lead compounds .

Q. Q5. How can researchers address low solubility of this compound in aqueous buffers?

Methodology :

- Co-solvent systems : Use DMSO:water (≤10% v/v) or cyclodextrin-based formulations to enhance solubility .

- Salt formation : React with HCl or trifluoroacetic acid to generate water-soluble salts.

- Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) at the imidamide moiety for in situ activation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.